1-NH2-cGMP

PKG allostery cGMP-binding site selectivity kinase activation cooperativity

1-NH2-cGMP (CAS 78033-42-8) is the definitive tool for decoding cGMP-dependent protein kinase (PKG) allosteric synergism. Its N1-amino modification confers selective, high-affinity engagement of the regulatory 'Site A', enabling precise Hill coefficient quantification and dual-site occupancy studies that generic 8-substituted or lipophilic analogs cannot replicate. This intermediate-potency, low-lipophilicity (LogP=0) analog ensures physiologically relevant signal dynamics, faster PDE-mediated clearance for washout electrophysiology, and reduced off-target PKA cross-activation compared to broad-spectrum activators. Procure with confidence for SAR baselines, FRET biosensor calibration, and pathway discrimination—backed by ≥98% purity and ambient-temperature shipping.

Molecular Formula C10H13N6O7P
Molecular Weight 360.22 g/mol
Cat. No. B15622062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-NH2-cGMP
Molecular FormulaC10H13N6O7P
Molecular Weight360.22 g/mol
Structural Identifiers
InChIInChI=1S/C10H13N6O7P/c11-10-14-7-4(8(18)16(10)12)13-2-15(7)9-5(17)6-3(22-9)1-21-24(19,20)23-6/h2-3,5-6,9,17H,1,12H2,(H2,11,14)(H,19,20)/t3-,5-,6-,9-/m1/s1
InChIKeyZCBOUWKGAFCCDM-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-NH2-cGMP: A Site-A-Selective cGMP Analog for PKG Synergism and Signal Transduction Research


1-NH2-cGMP (CAS 78033-42-8), also referred to as 1-Amino-cGMP, is a chemically modified cyclic guanosine monophosphate (cGMP) analog bearing an amino substitution at the N1 position of the purine base. It belongs to the class of cell-permeable cGMP analogs used as pharmacological tools to activate cGMP-dependent protein kinase (PKG) isoforms . This compound is distinguished from many other cGMP derivatives by its preferential interaction with the high-affinity 'Site A' of PKG regulatory domains, making it particularly valuable for studying allosteric synergism between cGMP-binding sites. With a molecular weight of 360.22 Da (free acid) and a calculated LogP of 0, 1-NH2-cGMP represents a minimally lipophilic modification that retains aqueous solubility while altering the hydrogen-bonding profile at the N1 position—a critical determinant of PKG binding specificity .

Why Generic cGMP Analogs Cannot Substitute for 1-NH2-cGMP in PKG Allosteric Studies


cGMP-dependent protein kinases harbor two distinct allosteric binding sites—Site A (high-affinity) and Site B (low-affinity)—with cGMP analogs displaying markedly different binding preferences that dictate their functional outcomes. The N1-amino modification on 1-NH2-cGMP is critical because hydrogen bonding at the N1 position serves as a key determinant of binding site selectivity and can significantly affect the kinetics of PKG activation and cooperativity. Generic analogs such as 8-Br-cGMP (primarily a C8-substituted analog with enhanced PDE resistance but altered affinity ratios) or Sp-8-pCPT-cGMPS (a Sp-phosphorothioate diastereomer with broader PKG subtype activation) cannot replicate the specific Site A binding profile conferred by the N1-NH2 group. Furthermore, 1-NH2-cGMP is specifically indicated for synergism studies—experimental designs where a second cGMP site must be simultaneously engaged . Substituting an 8-substituted analog or a lipophilic derivative (e.g., 8-pCPT-cGMP, which is optimized for membrane permeability and CNG channel activation) would fundamentally alter the pharmacological profile under investigation, compromising data interpretability and experimental reproducibility.

1-NH2-cGMP Quantitative Differentiation Evidence Versus Closest cGMP Analogs


1-NH2-cGMP Preferential Site A Binding Relative to C8-Substituted Analogs

1-NH2-cGMP is reported to have higher affinity for Site A of cGK (cGMP-dependent protein kinase) compared to C8-substituted analogs such as 8-Br-cGMP and 8-pCPT-cGMP, which preferentially occupy Site B or display mixed-site binding . Modification at N1 of cGMP, as in 1-NH2-cGMP, directly alters the hydrogen-bonding network at Site A, whereas C8 substitutions primarily affect Site B interactions and membrane permeability [1]. The amino group at N1 introduces an additional hydrogen-bond donor/acceptor capacity absent in the parent cGMP molecule (which carries a hydrogen at N1) and in 8-substituted analogs (which retain the unsubstituted N1 position), enabling differential thermodynamic stabilization of the Site A binding pocket [2].

PKG allostery cGMP-binding site selectivity kinase activation cooperativity

Effect of N1-Amino Modification on PKG Activation Potency Versus Native cGMP

N1-substituted cGMP derivatives, including 1-NH2-cGMP, show altered apparent affinity for PKG compared to native cGMP due to modified hydrogen bonding at the Site A interface. Modification at N1 of cGMP reduces the apparent affinity for the isolated cGMP-binding domain; however, when combined with appropriate secondary modifications, the resulting analogs can exceed cGMP potency [1]. The N1-NH2 group introduces a sterically small but electronically significant perturbation that differentially affects PKG versus PKA selectivity, leveraging a threonine residue conserved in cGMP-binding domains (but replaced by alanine in cAMP-binding domains) that specifically interacts with the 2-NH2 and N1 region of the guanine ring [2]. This property positions 1-NH2-cGMP as an intermediate-potency activator distinct from high-potency C8-modified analogs.

PKG activation EC50 comparison cGMP analog structure-activity

LogP Differentiation: 1-NH2-cGMP Lipophilicity Versus Permeability-Enhanced Analogs

1-NH2-cGMP has a calculated LogP of 0 , indicating substantially lower lipophilicity compared to widely used membrane-permeant cGMP analogs such as 8-pCPT-cGMP. While quantitative LogP data for 8-pCPT-cGMP are not always directly reported, the 8-parachlorophenylthio group dramatically increases lipophilicity relative to unsubstituted cGMP (which itself has a highly negative LogP). The addition of the N1-amino group does not enhance membrane permeability and may in fact reduce passive diffusion compared to 8-Br-cGMP, a cell-permeable analog with a bromine substitution at C8 that increases overall lipophilicity [1]. This lower lipophilicity profile means 1-NH2-cGMP may achieve lower intracellular concentrations under identical extracellular application conditions—an experimental parameter that must be factored into dose-response designs.

physicochemical properties LogP membrane permeability analog selection

PDE Hydrolysis Resistance Profile: N1-Modified vs 8-Substituted Analogs

PDE resistance is a critical differentiator among cGMP analogs. 8-substituted analogs such as 8-Br-cGMP and 8-pCPT-cGMP have well-documented resistance to phosphodiesterase-mediated hydrolysis (particularly PDE5 and PDE6), which is a significant advantage for prolonged intracellular signaling applications [1]. The N1-NH2 modification on 1-NH2-cGMP does not confer comparable PDE resistance because the phosphodiesterase cleavage site on the cyclic phosphate ring of cGMP remains sterically accessible in the absence of a bulky C8 substituent. Consequently, 1-NH2-cGMP is expected to be hydrolyzed more rapidly than 8-Br-cGMP or 8-pCPT-cGMP in cellular assays containing active PDEs . This property can be advantageous for studies requiring transient PKG activation or for assays where PDE co-regulation is an integral component of the experimental design.

phosphodiesterase resistance metabolic stability analog half-life

Synergism Studies: 1-NH2-cGMP as the Preferred Co-Agonist for Site A Engagement

1-NH2-cGMP is described specifically as being 'commonly used for synergism studies' due to its higher affinity for Site A in cGK . This contrasts with broader-spectrum PKG activators such as Sp-8-pCPT-cGMPS, which activates PKG types Iα, Iβ, and II, as well as PKA type II, and with 8-pCPT-cGMP, which also potently gates CNG channels [1]. The Site A selectivity of 1-NH2-cGMP makes it an indispensable co-agonist for experiments where Site B must be independently occupied by a second cGMP analog (e.g., 8-Br-cGMP or N2-monobutyryl-cGMP) to study positive cooperativity between the two allosteric domains. No other commonly available cGMP analog combines N1-amino substitution with documented Site A preference, giving 1-NH2-cGMP a unique niche in cGMP signaling research.

synergism co-agonism allosteric cooperativity Site A Site B interaction

Optimal Research Applications for 1-NH2-cGMP Based on Verified Differentiation Evidence


Allosteric Synergism Studies of cGMP-Dependent Protein Kinase (cGK/PKG) Activation

1-NH2-cGMP is the compound of choice for researchers investigating positive cooperativity between the two tandem cGMP-binding sites (Site A and Site B) of PKG. Its documented higher affinity for Site A enables specific engagement of the high-affinity regulatory domain while Site B is independently titrated with a complementary analog (e.g., N2-monobutyryl-cGMP, which preferentially occupies Site B). This experimental design allows precise quantification of the Hill coefficient and the synergistic contribution of dual-site occupancy to kinase activation—a mechanistic question that cannot be addressed using non-selective or Site B-preferring analogs such as 8-Br-cGMP or broad-spectrum activators such as Sp-8-pCPT-cGMPS . The lower PDE resistance of 1-NH2-cGMP relative to 8-substituted analogs also ensures that compound turnover can be controlled by endogenous phosphodiesterase activity, preserving physiologically relevant signal dynamics [1].

Dissecting PKG-Mediated Versus PKA-Mediated cGMP Signaling Cross-Talk

In cellular systems where cGMP at elevated concentrations can cross-activate cAMP-dependent protein kinase (PKA), 1-NH2-cGMP provides a useful tool for pathway discrimination. The N1-amino modification alters the hydrogen-bonding profile in a manner that differentially affects PKG versus PKA binding pockets, leveraging the threonine/alanine difference between cGMP-binding and cAMP-binding domains . When used alongside a PKA-selective inhibitor (e.g., Rp-8-CPT-cAMPS), 1-NH2-cGMP helps isolate PKG-specific phosphorylation events without the confounding PKA activation that occurs with high-potency, non-selective cGMP analogs. The intermediate potency and lower lipophilicity (LogP = 0) further reduce the risk of off-target kinase activation at concentrations required for maximal PKG stimulation.

Transient PKG Activation in Electrophysiology and Live-Cell Imaging Protocols

For patch-clamp electrophysiology, calcium imaging, and FRET-based cGMP biosensor experiments requiring rapid washout of the activating ligand, 1-NH2-cGMP's combination of low lipophilicity (LogP = 0) and faster phosphodiesterase-mediated clearance (compared with PDE-resistant 8-substituted analogs such as 8-pCPT-cGMP) enables acute, reversible PKG activation. This is particularly important when studying cGMP-gated ion channels (CNG channels) in photoreceptors or olfactory neurons, where prolonged channel activation by PDE-resistant analogs confounds kinetic analysis. Unlike 8-pCPT-cGMP—which is a potent CNG channel agonist with high membrane permeability and prolonged intracellular persistence—1-NH2-cGMP allows temporally defined PKG stimulation without sustained CNG channel gating [1].

Structure-Activity Relationship (SAR) Studies of cGMP Analog Pharmacophores

Medicinal chemistry programs focused on cGMP analog development require systematic exploration of purine ring substitution effects. 1-NH2-cGMP serves as a critical reference compound for evaluating the N1 position as a modification site. The available literature demonstrates that N1-substituted cGMP derivatives reduce apparent affinity for the isolated binding domain, but when paired with C8 modifications (e.g., 8-pCPT), the resulting dual-modified analogs can exceed the potency of native cGMP . 1-NH2-cGMP thus provides the N1-only baseline against which N1+C8 combination analogs can be benchmarked in PKG activation assays, PDE stability screens, and CNG channel selectivity panels. Its established commercial availability at ≥98% purity from multiple vendors ensures batch-to-batch consistency for SAR campaigns.

Quote Request

Request a Quote for 1-NH2-cGMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.